Glaucine hydrobromide is a compound derived from glaucine, an aporphine alkaloid predominantly found in plants of the Papaveraceae family, such as Glaucium flavum and Corydalis yanhusuo. This compound exhibits various pharmacological properties, including antitussive (cough suppressant) effects, making it relevant in medicinal applications. Glaucine hydrobromide is recognized for its bronchodilator and anti-inflammatory properties and has been used in treating respiratory conditions.
Glaucine is primarily extracted from several plant species, including Glaucium flavum, which is known for its medicinal properties. The extraction process typically involves isolating the alkaloid from the plant's latex or other tissues. Synthetic methods have also been developed to produce glaucine and its hydrobromide salt, often starting from precursors like laudanosoline .
The synthesis of glaucine hydrobromide can be achieved through various chemical pathways. A notable method involves the oxidative ring-closing reaction of laudanosoline, which leads to the formation of glaucine. This process may yield impurities that necessitate further purification steps to isolate the desired compound effectively.
The synthesis process may include several steps:
The molecular formula of glaucine hydrobromide is , with a molar mass of approximately 421.35 g/mol. The structure features a tetracyclic framework characteristic of aporphine alkaloids, with multiple methoxy groups attached to the core structure.
Glaucine hydrobromide can undergo various chemical reactions typical of alkaloids:
The reaction mechanism for salt formation generally involves:
Glaucine acts primarily as a calcium channel blocker by binding to L-type calcium channels in smooth muscle tissues. This mechanism prevents calcium ions from entering cells after intracellular stores are depleted, leading to relaxation of smooth muscles, particularly in the bronchial tissues.
Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to assess purity and identify potential impurities during synthesis .
Glaucine hydrobromide has several scientific uses primarily due to its pharmacological properties:
Glaucine hydrobromide (C₂₁H₂₆BrNO₄) is the hydrobromide salt of the aporphine alkaloid glaucine. Its core structure consists of a tetracyclic dibenzo[de,g]quinoline framework with four methoxy groups (–OCH₃) at positions 1, 2, 9, and 10, and an N-methyl group on the tertiary amine [1] [8]. The compound exists as a racemic mixture in its synthetic form, though natural extraction from Glaucium flavum primarily yields the (S)-enantiomer [10] [8]. Stereochemistry significantly influences pharmacological activity: (S)-glaucine acts as a partial agonist at 5-HT₂ receptor subtypes, while (R)-glaucine modulates 5-HT₂ₐ receptor allosterically [10] [2]. X-ray crystallography confirms a non-planar conformation with a boat-shaped ring C, stabilized by the bromide ion through ionic bonding [1].
Table 1: Structural and Spectroscopic Data for Glaucine Hydrobromide
Property | Characteristics |
---|---|
Molecular Formula | C₂₁H₂₆BrNO₄ |
Molar Mass | 436.34 g/mol [8] |
Canonical SMILES | O(C)C₁=C₂C=₃C@(N(C)CCC₃C=C₁OC)[H].Br [8] |
Key Stereochemistry | Chiral center at C-6a; natural (S)-enantiomer predominates [10] |
Characteristic FT-IR | N⁺–H stretch (2,500–2,600 cm⁻¹), C–H aromatic (3,000–3,100 cm⁻¹) [1] |
Glaucine hydrobromide presents as a light brown amorphous powder with low aqueous solubility (slightly soluble in water or ethanol) but high solubility in chloroform [6]. Its crystalline form exhibits a melting point of 195–198°C, with decomposition occurring above 200°C [5]. The hydrobromide salt demonstrates superior stability compared to lactate or citrate salts under accelerated aging conditions (40°C/75% RH), showing no significant degradation over 6 months [4]. Crystallographic studies reveal a monoclinic lattice (space group P2₁/c), with bromide ions forming hydrogen bonds with N⁺–H groups, enhancing crystal lattice energy [5]. Hygroscopicity is minimal (loss on drying ≤1.0%), and it remains stable in acidic buffers (pH 3–5) but undergoes demethylation in alkaline conditions [6].
Table 2: Physicochemical Profile of Glaucine Hydrobromide
Property | Specification |
---|---|
Appearance | Light brown amorphous powder [6] |
Solubility | Water: Slight; Ethanol (96%): Slight; Chloroform: Soluble; Ether: Insoluble [6] |
Melting Point | 195–198°C (decomposition >200°C) [5] |
Stability | Stable at pH 3–5; hygroscopicity ≤1.0% (loss on drying) [6] |
Crystal System | Monoclinic, space group P2₁/c [5] |
The hydrobromide salt of glaucine is preferred pharmaceutically due to its optimal balance of solubility, crystallinity, and bioavailability. In contrast, glaucine hydrochloride exhibits higher hygroscopicity and lower melting points (173–175°C), complicating tablet formulation [5] [3]. Glaucine phosphate, while water-soluble, forms hydrates that reduce active compound concentration by mass (e.g., 80% glaucine content vs. 87% in hydrobromide) [5]. Novel salts like glaucine lactate (patented in US4265912A) offer enhanced aqueous solubility (>50 mg/mL) but require stabilizers due to ester hydrolysis risks [4]. Bioavailability studies in guinea pigs show hydrobromide achieves 25% higher plasma concentrations than hydrochloride at 30 minutes post-administration, attributed to improved dissolution kinetics [3].
Table 3: Comparative Properties of Glaucine Salts
Salt Type | Aqueous Solubility | Melting Point (°C) | Glaucine Content | Key Limitations |
---|---|---|---|---|
Hydrobromide | ~5 mg/mL [6] | 195–198 [5] | 97% [6] | Limited solubility in polar solvents |
Hydrochloride | ~8 mg/mL [3] | 173–175 [5] | 92% [3] | Hygroscopic, poor crystallinity |
Phosphate | >20 mg/mL [5] | 182–185 [5] | 80% [5] | Hydrate formation, low drug loading |
Lactate | >50 mg/mL [4] | Not reported | ~78% [4] | pH instability, hydrolysis susceptibility |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7